

An In-Depth Technical Guide to p-Cresyl Isovalerate and its Synonyms

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Compound of Interest		
Compound Name:	p-Cresyl isovalerate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresyl isovalerate, a significant aromatic ester, and its various synonyms are compounds of interest across multiple scientific disciplines, from flavor and fragrance chemistry to toxicology and drug metabolism. This technical guide provides a comprehensive overview of p-cresyl isovalerate, including its chemical identity, properties, and relevant experimental methodologies. While direct research on the biological signaling pathways of p-cresyl isovalerate is limited, this document explores the well-documented biological activities of its precursor, p-cresol, to provide a foundational understanding for future research. This guide is intended to be a valuable resource for professionals in research and development, offering detailed protocols and structured data to facilitate further investigation into this class of compounds.

Chemical Identity and Synonyms

p-Cresyl isovalerate is an organic compound classified as an ester of p-cresol and isovaleric acid. A comprehensive list of its synonyms is provided below to aid in literature searches and chemical sourcing.

Table 1: Synonyms for **p-Cresyl Isovalerate**



Primary Name	IUPAC Name	Other Synonyms
p-Cresyl isovalerate	(4-methylphenyl) 3- methylbutanoate	p-Tolyl isovalerate[1][2]
Isovaleric acid p-tolyl ester[1] [2]		
p-Tolyl 3-methylbutanoate[1][2]	•	
4-Methylphenyl 3- methylbutanoate[1][2]		
Butanoic acid, 3-methyl-, 4-methylphenyl ester[2]	•	
p-Cresol Isovalerate	•	
p-Tolyl 3-methylbutyrate[2]	•	
para-Tolyl-3-methyl butyrate[2]		
p-Cresyl 3-methylbutanoate[2]		
Tolyl isovalerate, p-[2]		
Cresyl isovalerate, p-[2]		
Methylphenyl 3- methylbutyrate, p-[2]	-	
NSC 32511[2]		

Physicochemical Properties

A summary of the key physicochemical properties of **p-cresyl isovalerate** is presented in the following table. This data is crucial for designing experimental protocols, including solvent selection, purification methods, and analytical techniques.

Table 2: Physicochemical Properties of p-Cresyl Isovalerate



Property	Value	Reference
CAS Number	55066-56-3	[1]
Molecular Formula	C12H16O2	[1][2]
Molecular Weight	192.25 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	
Odor	Fruity, herbal, animal, sweet	[1]
Boiling Point	125 °C @ 10 mmHg	
Flash Point	99 °C	
Solubility	Insoluble in water; soluble in alcohols and oils.	[1]
SMILES	CC1=CC=C(C=C1)OC(=O)CC (C)C	[1]
InChIKey	MVDPTWHTUYDLTL- UHFFFAOYSA-N	

Experimental Protocols Synthesis of p-Cresyl Isovalerate (Fischer Esterification)

This protocol describes a general method for the synthesis of **p-cresyl isovalerate** via Fischer esterification of p-cresol and isovaleric acid.

Materials:

- p-Cresol
- Isovaleric acid
- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)



- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator

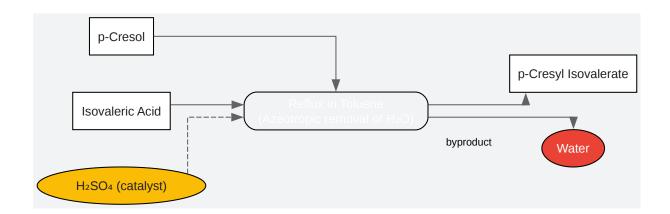
Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of p-cresol and isovaleric acid in toluene.
- Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
- Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Continue the reaction until no more water is collected, indicating the reaction is complete.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.



• Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **p-cresyl isovalerate**.

Diagram 1: Synthesis of p-Cresyl Isovalerate



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Caption: Fischer esterification of p-cresol and isovaleric acid.

Purification of p-Cresyl Isovalerate

The crude product from the synthesis can be purified using one of the following methods:

- Vacuum Distillation: This is the preferred method for purifying liquid esters like p-cresyl isovalerate. Distillation under reduced pressure prevents decomposition at high temperatures.
- Column Chromatography: For smaller scale purifications or to separate from closely boiling impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can be effective.

Analytical Methods

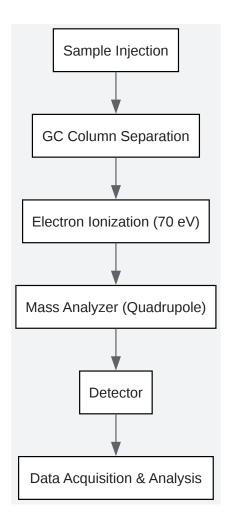
GC-MS is a powerful technique for the identification and quantification of **p-cresyl isovalerate**.

Typical GC-MS Parameters:



- Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable.
- Injector Temperature: 250 °C
- Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

Diagram 2: GC-MS Analysis Workflow



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Caption: A simplified workflow for GC-MS analysis.



HPLC can also be used for the analysis of **p-cresyl isovalerate**, particularly for samples in complex matrices.

Typical HPLC Conditions:

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
- Detector: UV detector set at a wavelength where the aromatic ring of the molecule absorbs (e.g., ~220 nm or ~270 nm).
- Flow Rate: 1.0 mL/min.

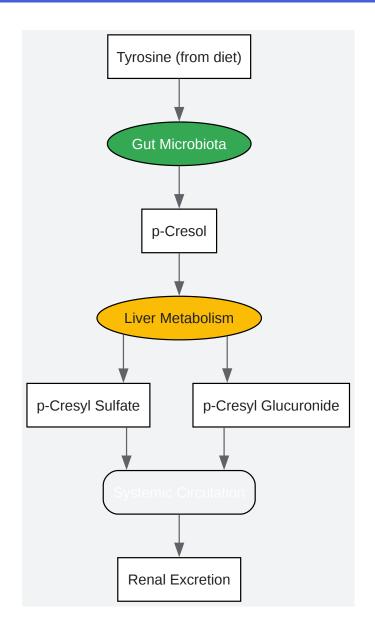
Biological Activity and Signaling Pathways (of p-Cresol)

While there is a lack of direct research on the signaling pathways affected by **p-cresyl isovalerate**, the biological activities of its precursor, p-cresol, are well-documented, particularly in the context of chronic kidney disease (CKD). p-Cresol is a known uremic toxin that is produced by the gut microbiota from the amino acid tyrosine.

In the body, p-cresol is rapidly metabolized into p-cresyl sulfate and p-cresyl glucuronide. These metabolites are the primary circulating forms and are responsible for many of the toxic effects observed.

Diagram 3: Biosynthesis and Metabolism of p-Cresol





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Caption: Metabolic pathway of p-cresol from dietary tyrosine.

p-Cresyl sulfate has been shown to induce oxidative stress and inflammation, contributing to the cardiovascular complications associated with CKD. It has been reported to activate proinflammatory pathways in leukocytes. The in vivo metabolism of **p-cresyl isovalerate** is not well-studied, but it is plausible that it would be hydrolyzed back to p-cresol and isovaleric acid, with p-cresol then entering its known metabolic pathways.

Conclusion



This technical guide provides a comprehensive overview of **p-cresyl isovalerate**, including its synonyms, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. While direct research on the biological activities and signaling pathways of **p-cresyl isovalerate** is currently limited, the extensive knowledge of its precursor, p-cresol, offers a valuable starting point for future investigations. The methodologies and data presented herein are intended to serve as a practical resource for researchers and scientists in the fields of chemistry, toxicology, and drug development, facilitating further exploration of this and related compounds.

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